(R)-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine
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Overview
Description
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine is a chiral amine compound characterized by the presence of trifluoromethyl and fluoro-naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-1-acetonaphthone.
Bromination: The 4-fluoro-1-acetonaphthone is brominated using bromine in 1,4-dioxane at 0°C, followed by warming to room temperature.
Amination: The brominated product is then subjected to amination using appropriate amine sources under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-naphthyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, amine derivatives, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl and fluoro-naphthyl groups contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-naphthalen-1-yl)-acetic acid
- (4-Fluoro-naphthalen-1-yl)-methanamine
- 5-(4-Fluoro-naphthalen-1-yl)-oxazole
Uniqueness
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine is unique due to the presence of both trifluoromethyl and fluoro-naphthyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
(R)-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine is a fluorinated organic compound characterized by its trifluoromethyl and fluoronaphthyl substituents. With a molecular formula of C12H9F4N and a molecular weight of 243.20 g/mol, this compound exhibits unique properties due to its chiral center, enhancing its potential applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis pathways, and relevant case studies.
The presence of multiple fluorine atoms in this compound contributes to its chemical stability and lipophilicity , which are critical for effective biological interactions. The compound's structure allows it to modulate enzyme activity and receptor signaling pathways.
Preliminary studies indicate that this compound can bind to various enzymes and receptors due to its unique structural features. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with lipid bilayers. These properties may lead to the modulation of different signaling pathways within cells.
Binding Affinity and Selectivity
Research has shown that the compound demonstrates significant binding affinity towards specific biological targets. For instance, studies have indicated that compounds with similar structures can act as ligands in biochemical assays, potentially leading to therapeutic applications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Fluoroaniline | C6H6F | Simple amine structure; lacks trifluoromethyl group |
Trifluoromethylaniline | C7H6F3 | Contains trifluoromethyl but no naphthalene moiety |
4-Fluoronaphthalene | C10H7F | Naphthalene base without amino or trifluoromethyl groups |
2,2-Difluoro-N-(4-fluorophenyl)acetamide | C10H10F2N | Similar fluorinated structure but different functional groups |
The combination of both trifluoromethyl and fluoronaphthyl groups in this compound sets it apart from these compounds, contributing to its distinct chemical behavior.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Dopamine Analog Studies : Research on N-trifluoroethyldopamine analogs demonstrated weak effects on adenylate cyclase activity compared to dopamine itself. This indicates that while structural modifications can influence activity, they may not always enhance it significantly .
- Antiproliferative Activity : A study evaluated fluorinated compounds against various cancer cell lines. Compounds similar to this compound exhibited notable antiproliferative effects on breast and colon cancer cell lines . This suggests potential therapeutic applications in oncology.
- Inhibitory Effects on Tyrosinase : Some derivatives were evaluated for their inhibitory effects on tyrosinase activity in Agaricus bisporus. The results indicated that certain modifications could enhance binding affinity without cytotoxicity .
Properties
Molecular Formula |
C12H9F4N |
---|---|
Molecular Weight |
243.20 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(4-fluoronaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C12H9F4N/c13-10-6-5-9(11(17)12(14,15)16)7-3-1-2-4-8(7)10/h1-6,11H,17H2/t11-/m1/s1 |
InChI Key |
IEEIGLVAOXFEBD-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(C(F)(F)F)N |
Origin of Product |
United States |
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